Trinitrophloroglucinol

Übersicht

Beschreibung

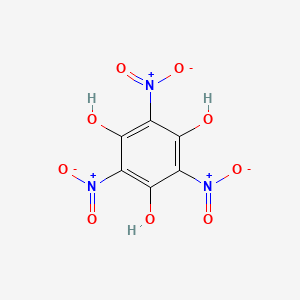

Trinitrophloroglucinol, also known as this compound, is a useful research compound. Its molecular formula is C6H3N3O9 and its molecular weight is 261.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99831. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Military Applications

Trinitrophloroglucinol is primarily recognized for its use in the military as an explosive material. Its insensitivity to thermal and shock environments makes it a preferred choice for insensitive munitions. The synthesis of this compound from picric acid allows for cost-effective production methods that are crucial for military applications.

Key Properties:

- Insensitivity : H3TNPG exhibits significant insensitivity to heat and shock, which enhances safety during handling and storage .

- Explosive Performance : It is used as a precursor to more complex explosives like triaminotrinitrobenzene (TATB), which is known for its stability and performance under extreme conditions .

Chemical Industry Applications

In the chemical industry, this compound serves as an important intermediate in the synthesis of various nitrogen-rich compounds. Its ability to form salts with metals and organic compounds expands its utility in producing high-energy materials.

Synthesis of Salts:

this compound can react with ammonia and other amines to form nitrogen-rich salts, which have potential applications as gas-generating reagents and propellants. These salts demonstrate remarkable thermal stability and explosive properties, making them suitable for use in pyrotechnics and solid propellants .

Research Findings

Recent studies have focused on the thermal decomposition properties of this compound and its salts. The thermal stability of these compounds is critical for their application in energetic materials.

Thermal Decomposition Studies:

- Kinetic Parameters : Research has shown that the thermal decomposition of this compound salts occurs at various temperatures, with significant exothermic reactions releasing gases .

- Sensitivity Tests : Sensitivity tests indicate that potassium salts of H3TNPG exhibit higher sensitivity compared to other formulations, making them valuable for specific explosive applications .

-

Synthesis from Picric Acid :

A method was developed to synthesize this compound from picric acid using a vicarious nucleophilic substitution reaction, achieving yields up to 91% . This process not only reduces costs but also utilizes surplus nitroarene explosives effectively. -

Development of Green Energetic Materials :

Recent research has focused on eliminating heavy metallic salts from H3TNPG-based compounds due to ecotoxicity concerns. The development of environmentally friendly alternatives has gained traction in the field of energetic materials .

Eigenschaften

CAS-Nummer |

4328-17-0 |

|---|---|

Molekularformel |

C6H3N3O9 |

Molekulargewicht |

261.1 g/mol |

IUPAC-Name |

2,4,6-trinitrobenzene-1,3,5-triol |

InChI |

InChI=1S/C6H3N3O9/c10-4-1(7(13)14)5(11)3(9(17)18)6(12)2(4)8(15)16/h10-12H |

InChI-Schlüssel |

WUCYBAXJJOWQFF-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C(C(=C1O)[N+](=O)[O-])O)[N+](=O)[O-])O)[N+](=O)[O-] |

Kanonische SMILES |

C1(=C(C(=C(C(=C1O)[N+](=O)[O-])O)[N+](=O)[O-])O)[N+](=O)[O-] |

Key on ui other cas no. |

4328-17-0 |

Synonyme |

trinitrophloroglucinol |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.